4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione
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Overview
Description
4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione is a chemical compound known for its unique structure and properties It is a derivative of aniline and is characterized by the presence of an imino group attached to a cyclohexa-2,5-diene-1-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione typically involves the reaction of 4-aminobenzaldehyde with cyclohexa-2,5-diene-1-thione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including the use of efficient catalysts and solvents, is crucial to achieving high yields and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with nucleic acids, or disrupt cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Nitrophenyl)imino]cyclohexa-2,5-diene-1-thione
- 4-[(4-Methylphenyl)imino]cyclohexa-2,5-diene-1-thione
- 4-[(4-Chlorophenyl)imino]cyclohexa-2,5-diene-1-thione
Uniqueness
4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.
Properties
CAS No. |
383890-51-5 |
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Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
4-(4-aminophenyl)iminocyclohexa-2,5-diene-1-thione |
InChI |
InChI=1S/C12H10N2S/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8H,13H2 |
InChI Key |
OASICWPNKPBBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)C=CC1=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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